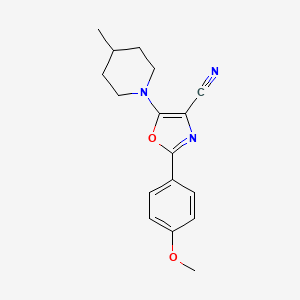![molecular formula C22H17F3N4O B15024700 7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15024700.png)
7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through established methods. The key steps may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of “7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” would depend on its specific biological activity. Generally, compounds of this class may exert their effects by:
Binding to specific molecular targets: Such as enzymes or receptors.
Modulating signaling pathways: Affecting cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Fluorinated aromatic compounds: These compounds contain fluorine atoms on aromatic rings, which can influence their chemical and biological properties.
Uniqueness
The uniqueness of “7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” lies in its specific substitution pattern and the presence of the difluoromethyl group. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H17F3N4O |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H17F3N4O/c1-12-3-6-14(7-4-12)18-10-19(20(24)25)29-21(27-18)16(11-26-29)22(30)28-17-9-15(23)8-5-13(17)2/h3-11,20H,1-2H3,(H,28,30) |
InChI-Schlüssel |
BMWQDIUICBQMEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=C(C=CC(=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethylphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024637.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B15024643.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024649.png)
![Propyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15024658.png)
![8-ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B15024665.png)
![N-(2-chlorophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15024668.png)
![1,3-Dimethyl-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15024673.png)
![9-(3,4-dimethoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B15024684.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15024691.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B15024693.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B15024704.png)

![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pentanamide](/img/structure/B15024729.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B15024737.png)
